molecular formula C13H11NO3 B017288 Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate CAS No. 77837-09-3

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

Cat. No.: B017288
CAS No.: 77837-09-3
M. Wt: 229.23 g/mol
InChI Key: RJBSPLUQQNNULO-UHFFFAOYSA-N
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Description

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Disperse Dyes : Methyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate derivatives are used to synthesize new disperse dyes. These dyes demonstrate promising color fastness and DPPH free radical scavenging activity (Parveen et al., 2007).

  • Drug Precursors and Ligands : The derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, synthesized using Meldrum's acid and active methylene nitriles, are useful as drug precursors or perspective ligands (Dotsenko et al., 2019).

  • Antimicrobial and Antifungal Agents : Novel 6-oxo-pyridine-3-carboxamide derivatives exhibit broad-spectrum antibacterial activity and are comparable to Amphotericin B against Aspergillus fumigatus (El-Sehrawi et al., 2015).

  • Synthesis of Antihypertensive Agents : The 1,4-dihydropyridines, derived from compounds like Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, are effective as antihypertensive agents and coronary vessel dilators (Abernathy, 1978).

  • Synthesis of Novel Chemical Structures : Methods have been developed for synthesizing diverse structures like 4-oxo-1,4-dihydropyridine-3-carboxylates and other derivatives, useful in various chemical applications (Zanakhov et al., 2022).

  • Labeling for Drug Studies : Carbon-13 and carbon-14 labeled drug candidates for type-2 diabetes have been prepared using these compounds for further studies in drug metabolism, pharmacokinetics, and bioanalytical studies (Latli et al., 2017).

  • Enzyme-Catalyzed Reactions : Candida rugosa lipase has been used to catalyze hydrolysis of derivatives of these compounds, showing high enantioselectivity (Sobolev et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed .

Properties

IUPAC Name

methyl 6-oxo-1-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-12(15)14(9-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBSPLUQQNNULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (6.0 g, 39.22 mmol), phenylboronic acid (5.74 g, 47.06 mmol), copper(II) acetate monohydrate (11.76 g, 58.82 mmol), pyridine (6.32 mL, 78.43 mmol) and molecular sieves (4 Å, 6.0 g) in dichloromethane (100 mL) was stirred at ambient temperature for 12 hours and filtered. Standard extractive work up provided a crude residue which was purified by silica gel column chromatography (100-200 mesh) (1-2% methanol in chloroform) to give the title compound as a brown solid (5.0 g, 56%). m.p. 100-105° C.; 1H NMR (400 MHz, CDCl3) δ 3.86 (s, 3H), 6.63 (d, J=9.5 Hz, 1H), 7.36-7.55 (m, 5H), 7.91 (dd, J=2.5, 9.9 Hz, 1H), 8.23 (d, J=2.5 Hz, 1H); IR (KBr) υ 3058, 2924, 2854, 1721, 1675, 1540, 1446, 1313, 1271, 1103 cm−1; MS 230 (M+1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
6.32 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.76 g
Type
catalyst
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
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